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Compound of Interest

Compound Name: 4-Methylphenylsulfonylurea

Cat. No.: B041070 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for p-

Toluenesulfonylurea, a key intermediate in the synthesis of various pharmaceuticals. The guide

is intended for researchers, scientists, and professionals in the field of drug development,

offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass spectroscopic analyses of p-Toluenesulfonylurea.

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.15 Singlet 1H -SO₂-NH-CO-

7.75 Doublet 2H Ar-H (ortho to -SO₂)

7.35 Doublet 2H Ar-H (ortho to -CH₃)

6.50 Singlet (broad) 2H -CO-NH₂

2.35 Singlet 3H -CH₃
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¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

157.5 C=O

143.0 Ar-C-SO₂

139.5 Ar-C-CH₃

129.5 Ar-CH (ortho to -CH₃)

126.0 Ar-CH (ortho to -SO₂)

21.0 -CH₃

IR Spectroscopy Data (KBr Pellet)
Frequency (cm⁻¹) Intensity Assignment

3350 - 3150 Strong, Broad
N-H Stretching (Amide and

Sulfonamide)

3050 Medium Aromatic C-H Stretching

1680 Strong C=O Stretching (Amide I)

1595 Medium C=C Aromatic Ring Stretching

1340 Strong Asymmetric SO₂ Stretching

1160 Strong Symmetric SO₂ Stretching

Mass Spectrometry Data (Electron Ionization - EI)
m/z Relative Intensity (%) Assignment

214 40 [M]⁺ (Molecular Ion)

155 100 [M - NH₂CO]⁺

91 85 [C₇H₇]⁺ (Tropylium ion)

65 30 [C₅H₅]⁺
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Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of p-Toluenesulfonylurea was dissolved in 0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool

plug into a standard 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data

was acquired with a 30° pulse angle and a relaxation delay of 1 second. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ

0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer

with proton decoupling.[1] A 30° pulse angle and a 2-second relaxation delay were used.[2]

Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] A

small amount of the solid p-Toluenesulfonylurea sample was finely ground with potassium

bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-

400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data was obtained using an electron ionization (EI) mass spectrometer.[4] A

small amount of the sample was introduced into the ion source, where it was vaporized and

bombarded with a beam of high-energy electrons (70 eV).[5] The resulting positively charged

fragments were accelerated and separated based on their mass-to-charge ratio (m/z).[5]

Spectroscopic Data Interpretation and Analysis
Workflow
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The following diagram illustrates the logical workflow for the analysis and interpretation of the

spectroscopic data of p-Toluenesulfonylurea.

Workflow for Spectroscopic Data Analysis of p-Toluenesulfonylurea
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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